molecular formula C20H20N2O4 B2784677 N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953254-23-4

N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2784677
CAS No.: 953254-23-4
M. Wt: 352.39
InChI Key: PRDAYNKZRMVDTA-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxybenzyl group attached to the nitrogen atom and a 5-(4-methoxyphenyl)isoxazole moiety at the adjacent carbon. The structural combination of methoxy groups and heterocyclic systems (e.g., isoxazole) is hypothesized to enhance bioactivity, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)13-21-20(23)12-16-11-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAYNKZRMVDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, a compound featuring isoxazole and methoxybenzyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4} with a molecular weight of 389.4 g/mol. The structure includes an isoxazole ring, which is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by targeting tubulin polymerization. For instance, studies on related isoxazole derivatives have shown their ability to bind to the colchicine-binding site on tubulin, inhibiting microtubule formation and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities of Isoxazole Derivatives

Compound NameActivityMechanism
SMART-HHigh potency against cancer cellsInhibits tubulin polymerization
SMART-FEffective in MDR cellsInduces apoptosis through G(2)/M cell cycle arrest
This compoundPotentially similar effects anticipatedTargeting tubulin dynamics

Anti-inflammatory Effects

Isoxazole derivatives are also recognized for their anti-inflammatory properties. The presence of methoxy groups in the structure may enhance the compound's ability to modulate inflammatory pathways. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .

The proposed mechanism for the biological activity of this compound involves:

  • Tubulin Interaction : Similar compounds disrupt the dynamic equilibrium of microtubules by binding at the colchicine site.
  • Cytokine Modulation : The methoxy groups may facilitate interactions with signaling pathways involved in inflammation.
  • Cell Cycle Arrest : Induction of apoptosis through G(2)/M phase arrest has been noted in related compounds.

Case Studies

Several studies have explored the biological activity of isoxazole derivatives:

  • Study 1 : A compound structurally similar to this compound demonstrated significant cytotoxicity against prostate cancer cell lines (PC-3), showing a dose-dependent response .
  • Study 2 : Another study highlighted that modifications on the isoxazole ring could enhance selectivity and potency against specific cancer types, suggesting that further structural optimization could yield more effective derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide exhibit promising antiviral properties. For instance, isoxazole derivatives have been reported to inhibit various viral strains effectively. The structure-activity relationship (SAR) studies suggest that modifications on the isoxazole ring can enhance antiviral efficacy against HIV and other viruses .

CompoundViral TargetEC50 (µM)Reference
Isoxazole DerivativeHIV-10.02
Benzimidazole CompoundHCV3.4

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Research indicates that certain isoxazole derivatives can selectively inhibit COX-II, leading to reduced inflammation without the gastrointestinal side effects common with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

This compound has shown promise in anticancer research. Isoxazole derivatives are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have demonstrated that modifications to the isoxazole structure can enhance cytotoxicity against various cancer cell lines .

Cancer TypeCompoundIC50 (µM)Reference
Breast CancerIsoxazole Derivative1.43
Lung CancerIsoxazole Derivative0.54

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of substituted isoxazoles, researchers synthesized several derivatives, including this compound. The compound demonstrated significant inhibition of HIV replication in vitro, with an EC50 value significantly lower than that of standard antiviral treatments .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. The study revealed that the compound effectively inhibited COX-II activity in cultured human cells, leading to decreased production of pro-inflammatory cytokines. This suggests its potential application as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

  • Methoxy Groups : The presence of methoxy substituents (e.g., in the target compound and compound 38 ) correlates with enhanced solubility and target affinity due to electron-donating effects.
  • Heterocyclic Systems: Isoxazole (target compound) vs. oxadiazole (compound 6e ) or quinazoline (compound 38 ) influences bioactivity. For instance, oxadiazole-thioether derivatives exhibit pronounced cytotoxicity (IC50 ~2–5 μM), while quinazoline-sulfonyl derivatives show broad-spectrum anti-cancer effects .

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., compound 7a ) achieves higher yields (85–90%) compared to conventional reflux methods (70–80% in ).
  • Solubility : The oxadiazole-thioether derivative in exhibits low aqueous solubility (2.9 μg/mL), suggesting that the target compound’s isoxazole-methoxy structure may require formulation optimization for bioavailability.

Contradictions :

  • While methoxy groups generally enhance solubility, compound 6e (with a methoxyphenyl group) shows higher cytotoxicity than non-methoxy analogues, suggesting substituent positioning and electronic effects are critical.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide?

The synthesis typically involves multi-step routes:

  • Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted alkenes) under reflux conditions. For example, 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde can be synthesized via [3+2] cycloaddition .
  • Acetamide coupling : The isoxazole intermediate reacts with 4-methoxybenzylamine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the isoxazole ring and substitution patterns (e.g., methoxy groups at δ 3.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 381.1472) .
  • HPLC : Assesses purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological activities have been reported?

Early studies indicate:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Anti-inflammatory effects : 40–50% inhibition of TNF-α in LPS-stimulated macrophages at 10 µM .
  • Cytotoxicity : IC50_{50} > 50 µM in MTT assays against HEK-293 cells, suggesting low baseline toxicity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • Methoxy group positioning : 4-Methoxy substitution on the benzyl group enhances metabolic stability (t1/2_{1/2} = 2.1 h in rat liver microsomes) compared to 3-methoxy analogs (t1/2_{1/2} = 0.8 h) due to reduced CYP450 oxidation .
  • Isoxazole vs. oxadiazole : Replacement with oxadiazole decreases solubility (LogP = 3.2 vs. 2.8) but improves target binding (Kd_d = 12 nM vs. 45 nM for isoxazole) .
Modification LogP Solubility (µg/mL) CYP450 Inhibition
4-Methoxy (parent)2.825Low
3-Methoxy analog3.118Moderate
Oxadiazole replacement3.212Low
Data sources: .

Q. How can researchers resolve contradictions in reported biological data?

Discrepancies in IC50_{50} values (e.g., 10 µM vs. 25 µM for COX-2 inhibition) may arise from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or incubation time (1 h vs. 24 h) .
  • Cell line specificity : Activity against HT-29 colon cancer cells (IC50_{50} = 8 µM) but not MCF-7 breast cancer cells (IC50_{50} > 50 µM) .
  • Solution : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and validate hits in orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize the compound’s selectivity for kinase targets?

  • Molecular docking : The acetamide moiety forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
  • SAR studies : Introducing a fluorine at the phenyl ring improves selectivity for JAK2 over JAK3 (SI = 15 vs. 2 for parent compound) .
  • Proteomic profiling : Chemoproteomics using kinobeads identifies off-target binding to PI3Kδ, guiding scaffold refinement .

Methodological Guidance

Designing a stability study under physiological conditions

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24 h; monitor degradation via HPLC. Parent compound shows <5% degradation, indicating suitability for oral dosing .
  • Photostability : Expose to UV light (λ = 365 nm) for 48 h; observe 15% degradation, necessitating light-protected storage .

Approaches to enhance aqueous solubility for in vivo studies

  • Salt formation : Hydrochloride salt increases solubility to 120 µg/mL (vs. 25 µg/mL for free base) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles achieves sustained release (80% release over 72 h) .

Validating target engagement in cellular models

  • Cellular thermal shift assay (CETSA) : Heat shock (40–60°C) lysates from treated cells; Western blot confirms stabilization of EGFR kinase .
  • RNAi knockdown : Silencing EGFR reduces compound efficacy by 70%, confirming target relevance .

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